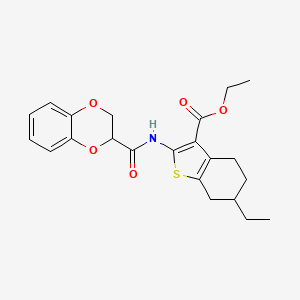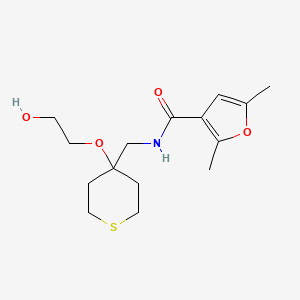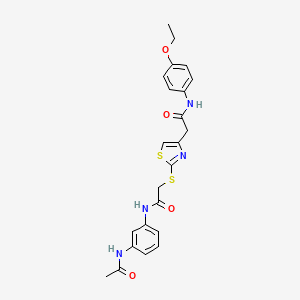![molecular formula C21H21NO4 B2683501 METHYL 4-[(2,4-DIMETHYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE CAS No. 1358224-27-7](/img/structure/B2683501.png)
METHYL 4-[(2,4-DIMETHYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-((2,4-dimethylbenzyl)oxy)-6-methoxyquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a benzyl group (a type of alkyl group derived from benzene), two methyl groups, and a methoxy group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the quinoline backbone and the various functional groups. The benzyl group would add aromaticity to the molecule, and the methoxy groups could potentially participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we can predict that it would likely be a solid at room temperature, given the complexity of its structure. Its solubility would depend on the specific arrangement of its functional groups .科学的研究の応用
Synthesis and Structural Analysis
Methyl 4-((2,4-dimethylbenzyl)oxy)-6-methoxyquinoline-2-carboxylate is a compound of interest in the field of organic chemistry, particularly in synthesis and structural analysis. Researchers have developed methods for synthesizing various quinoline derivatives, showcasing the compound's relevance in exploring novel synthetic pathways and molecular structures. For instance, the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates demonstrates the compound's utility in generating structurally complex molecules, with X-ray structural analysis providing detailed insights into their molecular configurations (Rudenko et al., 2013).
Crystallographic and Molecular Docking Studies
The compound and its derivatives have been subjects of crystallographic and molecular docking studies, revealing their potential applications in medicinal chemistry. For example, the novel synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, including synthetic and crystallographic studies, highlights the compound's potential for detailed structural analysis and its relevance in drug design processes. Such studies are crucial for understanding the compound's interaction with biological targets, paving the way for the development of new pharmaceuticals (Kovalenko et al., 2019).
Potential in Medicinal Chemistry
Further research into methyl 4-((2,4-dimethylbenzyl)oxy)-6-methoxyquinoline-2-carboxylate derivatives has indicated their potential in medicinal chemistry, particularly as inhibitors of viral replication. Studies involving methylation and subsequent biological evaluation have demonstrated these compounds' efficacy in inhibiting Hepatitis B Virus replication, suggesting their potential as antiviral agents. This application is significant given the ongoing need for effective treatments against viral diseases, highlighting the compound's importance beyond basic chemical research (Kovalenko et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 4-[(2,4-dimethylphenyl)methoxy]-6-methoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-5-6-15(14(2)9-13)12-26-20-11-19(21(23)25-4)22-18-8-7-16(24-3)10-17(18)20/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOYJBNVYBTSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683425.png)

![5-Benzyl-3-[(2-chlorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2683430.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one](/img/structure/B2683433.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683435.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2683441.png)
